SR-4835 -

SR-4835

Catalog Number: EVT-282635
CAS Number:
Molecular Formula: C21H20Cl2N10O
Molecular Weight: 499.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-4835 is a potent and selective inhibitor of cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) [, , , , , , , , , , ]. CDK12 and CDK13 are enzymes involved in various cellular processes, including transcription regulation, DNA damage response, and cell cycle progression [, , , , , , , , , , ]. SR-4835 has emerged as a valuable tool in scientific research for investigating the roles of CDK12 and CDK13 in cancer development and progression, and for exploring its therapeutic potential in various cancer types.

Temozolomide

  • Compound Description: Temozolomide is an alkylating agent used as a chemotherapeutic drug for treating certain types of brain tumors, such as glioblastoma. []
  • Relevance: Studies have shown that SR-4835 synergistically enhances the potency of temozolomide in glioblastoma models. This suggests a potential therapeutic benefit of combining CDK12 inhibition (SR-4835) with temozolomide in treating this aggressive cancer. []

AZD-1775

  • Compound Description: AZD-1775 is a small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. []
  • Relevance: Research indicates that combining SR-4835, a CDK12 inhibitor, with AZD-1775 exhibits a synergistic inhibitory effect on castration-resistant prostate cancer cells. This combination strategy shows promise for treating this type of cancer. []

Sotorasib

  • Compound Description: Sotorasib is a covalent inhibitor specifically targeting the KRASG12C mutation, frequently found in non-small cell lung cancer (NSCLC). [, ]
  • Relevance: Studies demonstrate that combining SR-4835 with sotorasib can delay or prevent the development of acquired resistance to sotorasib in NSCLC cell lines. This suggests that targeting CDK12 alongside KRASG12C could enhance the efficacy and durability of sotorasib treatment in NSCLC. [, ]

Dinaciclib

  • Compound Description: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9, and is investigated for its potential in treating various cancers. []
  • Relevance: In research focusing on triple-negative breast cancer (TNBC), dinaciclib is being investigated alongside other CDK inhibitors, including SR-4835, to assess their ability to suppress homologous recombination (HR) repair. The goal is to determine if CDK inhibition can enhance the sensitivity of TNBC to DNA-damaging agents like PARP inhibitors. []

NVP-2

  • Compound Description: NVP-2 is a CDK inhibitor under investigation for its potential in cancer treatment. []
  • Relevance: Similar to dinaciclib, NVP-2 is being studied in the context of TNBC and HR repair. Its efficacy in suppressing HR, potentially in combination with SR-4835, is being explored to develop new treatment strategies for this aggressive subtype of breast cancer. []
Source and Classification

SR-4835 is classified as a selective inhibitor of CDK12 and CDK13. It has been identified through structure-activity relationship studies that explore the binding affinities and functional outcomes of various compounds targeting these kinases. The compound's design is informed by its ability to induce cyclin K degradation, positioning it within a novel class of molecular glue degraders that facilitate the recruitment of target proteins to ubiquitin ligase complexes for proteasomal degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of SR-4835 involves several key steps that utilize established organic chemistry techniques. The compound is derived from a benzimidazole scaffold, which is modified to enhance its binding affinity and selectivity for CDK12/CDK13.

  1. Initial Synthesis: The synthesis begins with the formation of a benzimidazole core through condensation reactions involving appropriate amines and carboxylic acids.
  2. Functionalization: Subsequent steps involve introducing substituents that optimize interaction with the kinase domain. This includes modifications to the side chains that enhance solubility and binding characteristics.
  3. Purification: Final compounds are purified through chromatographic techniques to ensure high purity suitable for biological testing.

The synthetic route emphasizes the importance of structural modifications that promote desired interactions with the target proteins while maintaining stability .

Molecular Structure Analysis

Structure and Data

The molecular structure of SR-4835 reveals a complex arrangement that facilitates its interaction with CDK12/cyclin K. The crystal structure has been resolved at a resolution of 2.68 Å, providing insights into the binding interactions:

This structural information supports the compound's specificity and efficacy in inhibiting CDK12 activity .

Chemical Reactions Analysis

Reactions and Technical Details

SR-4835 engages in several critical biochemical reactions:

  1. Inhibition Mechanism: Upon binding to CDK12/cyclin K, SR-4835 alters the conformation of the kinase, leading to reduced phosphorylation activity on downstream targets like RNA polymerase II.
  2. Recruitment for Degradation: The compound acts as a molecular glue by facilitating the interaction between the CDK12/cyclin K complex and the CUL4-RBX1-DDB1 ubiquitin ligase complex, promoting cyclin K degradation via ubiquitination .

These reactions highlight SR-4835's dual role as both an inhibitor and a facilitator of protein degradation.

Mechanism of Action

Process and Data

The mechanism by which SR-4835 exerts its effects can be summarized as follows:

  1. Binding: SR-4835 binds selectively to CDK12/cyclin K.
  2. Conformational Change: This binding induces a conformational change in CDK12, affecting its interaction with substrates.
  3. Ubiquitination: The compound promotes recruitment to the ubiquitin ligase complex, leading to cyclin K's ubiquitination and subsequent degradation by the proteasome.

This mechanism underscores SR-4835's potential as an innovative therapeutic agent targeting transcriptional regulation pathways in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SR-4835 exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₄H₁₃N₄O₃
  • Molecular Weight: Approximately 285.28 g/mol
  • Solubility: The compound demonstrates good solubility in organic solvents, which facilitates its use in biological assays.
  • Stability: SR-4835 remains stable under physiological conditions, allowing for prolonged activity in cellular environments.

These properties are essential for its application in pharmacological settings .

Applications

Scientific Uses

SR-4835 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its ability to selectively inhibit CDK12/CDK13 makes it a candidate for treating cancers characterized by dysregulated transcriptional control.
  2. Mechanistic Studies: Researchers utilize SR-4835 to study the roles of CDK12 in transcriptional regulation and DNA damage response pathways.
  3. Combination Therapies: Preliminary studies suggest that combining SR-4835 with other inhibitors can enhance therapeutic efficacy against specific cancer types, such as castration-resistant prostate cancer .

Properties

Product Name

SR-4835

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine

Molecular Formula

C21H20Cl2N10O

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)

InChI Key

FSELUFUYNUNZKD-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

SR4835; SR 4835; SR-4835

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.